molecular formula C19H19IO4 B4641095 3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4641095
M. Wt: 438.3 g/mol
InChI Key: YTPZORJJGJAKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an iodine atom, a methoxy group, and a complex ethoxyphenoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds One common approach is the electrophilic aromatic substitution reaction, where an iodine atom is introduced into the benzene ringThe final step involves the formylation of the benzene ring to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the methoxy group can influence its reactivity and binding affinity to biological molecules. The compound may act by modulating enzyme activity, interacting with cellular receptors, or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to its complex substituents and the presence of the iodine atom, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3-iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IO4/c1-3-6-15-7-4-5-8-17(15)23-9-10-24-19-16(20)11-14(13-21)12-18(19)22-2/h3-5,7-8,11-13H,1,6,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPZORJJGJAKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCCOC2=CC=CC=C2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.